SargentodosideB
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Overview
Description
SargentodosideB is a naturally occurring compound known for its diverse biological activities. It is a type of glycoside, which is a molecule consisting of a sugar bound to another functional group via a glycosidic bond. This compound has garnered significant attention in the scientific community due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SargentodosideB typically involves several steps, starting from readily available precursors. The process often includes glycosylation reactions, where a sugar moiety is attached to a non-sugar molecule. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
SargentodosideB undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
SargentodosideB has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosidic bond formation and cleavage.
Biology: this compound is investigated for its potential role in cellular processes and signaling pathways.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: this compound is used in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of SargentodosideB involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
SargentodosideB can be compared with other glycosides, such as:
Saponins: Known for their surfactant properties and potential health benefits.
Cardiac glycosides: Used in the treatment of heart conditions.
Flavonoid glycosides: Known for their antioxidant properties.
This compound is unique due to its specific structure and the particular biological activities it exhibits, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C26H34O11 |
---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(6R,7R,8S)-8-(3,4-dimethoxyphenyl)-3-hydroxy-6,7-bis(hydroxymethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-34-18-4-3-12(7-20(18)35-2)22-15-8-19(17(30)6-13(15)5-14(9-27)16(22)10-28)36-26-25(33)24(32)23(31)21(11-29)37-26/h3-4,6-8,14,16,21-33H,5,9-11H2,1-2H3/t14-,16-,21+,22-,23+,24-,25+,26+/m0/s1 |
InChI Key |
DECMJXFDJXTUNS-QBCFYRCNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H]([C@@H](CC3=CC(=C(C=C23)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)CO)CO)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(CC3=CC(=C(C=C23)OC4C(C(C(C(O4)CO)O)O)O)O)CO)CO)OC |
Origin of Product |
United States |
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